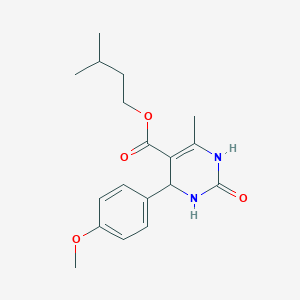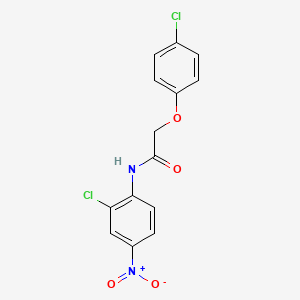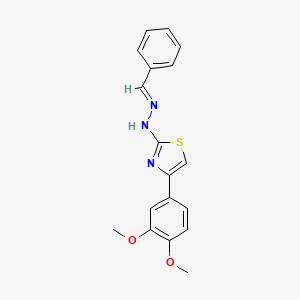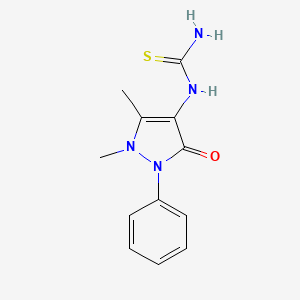
3-Methylbutyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carbonsäure-3-methylbutylester ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Tetrahydropyrimidinring, eine Methoxyphenylgruppe und einen Carboxylatester umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(4-Methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carbonsäure-3-methylbutylester beinhaltet typischerweise mehrere Schritte. Ein gängiges Verfahren umfasst die Reaktion von 4-Methoxybenzaldehyd mit Ethylacetoacetat in Gegenwart von Ammoniumacetat, um das Zwischenprodukt 4-(4-Methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carbonsäure zu bilden. Dieses Zwischenprodukt wird dann unter sauren Bedingungen mit 3-Methylbutanol verestert, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Zusätzlich kann die Verwendung von Katalysatoren und automatisierten Systemen den Produktionsprozess weiter optimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(4-Methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carbonsäure-3-methylbutylester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann oxidiert werden, um eine Hydroxylgruppe zu bilden.
Reduktion: Die Carbonylgruppe im Tetrahydropyrimidinring kann reduziert werden, um eine Hydroxylgruppe zu bilden.
Substitution: Die Methoxygruppe kann durch andere funktionelle Gruppen wie Halogene oder Alkylgruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.
Substitution: Halogenierung kann mit Reagenzien wie N-Bromsuccinimid (NBS) oder Sulfurylchlorid (SO₂Cl₂) erreicht werden.
Hauptprodukte
Oxidation: Bildung von 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carbonsäure.
Reduktion: Bildung von 4-(4-Methoxyphenyl)-6-methyl-2-hydroxy-1,2,3,4-tetrahydropyrimidin-5-carbonsäure.
Substitution: Bildung von 4-(4-Halogenphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carbonsäure.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf sein Potenzial als Enzyminhibitor untersucht.
Industrie: Potenzieller Einsatz bei der Entwicklung neuer Materialien und Arzneimittel.
Wirkmechanismus
Der Wirkungsmechanismus von 4-(4-Methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carbonsäure-3-methylbutylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So wurde gezeigt, dass es die Aktivität bestimmter Enzyme hemmt, indem es an ihre aktiven Zentren bindet. Diese Bindung kann die normale Funktion des Enzyms stören und zu einer Abnahme seiner Aktivität führen. Zusätzlich kann die Verbindung ihre Wirkung über antioxidative und entzündungshemmende Pfade ausüben .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Methoxyzimtsäure-Isoamylester: Ähnliche Struktur, aber ohne den Tetrahydropyrimidinring.
Amiloxat: Ein UV-Filter mit einer ähnlichen Methoxyphenylgruppe, aber unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
4-(4-Methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carbonsäure-3-methylbutylester ist aufgrund seiner Kombination aus einem Tetrahydropyrimidinring und einer Methoxyphenylgruppe einzigartig.
Eigenschaften
Molekularformel |
C18H24N2O4 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
3-methylbutyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-11(2)9-10-24-17(21)15-12(3)19-18(22)20-16(15)13-5-7-14(23-4)8-6-13/h5-8,11,16H,9-10H2,1-4H3,(H2,19,20,22) |
InChI-Schlüssel |
KBMIULNCJABBLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11707850.png)
![1'-(4,4-dimethyl-3-oxopentyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11707853.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11707864.png)
![2-{[(3,4-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11707868.png)


![4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11707878.png)
![4-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11707888.png)


![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707918.png)
